Cas no 78686-83-6 (methyl 2-chloro-5-iodopyridine-3-carboxylate)
methyl 2-chloro-5-iodopyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloro-5-iodonicotinate
- 3-Pyridinecarboxylicacid, 2-chloro-5-iodo-, methyl ester
- methyl 2-chloro-5-iodopyridine-3-carboxylate
- 2-chloro-5-iodo-nicotinic acid methyl ester
- 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, methyl ester
- methyl-2-chloro-5-iodonicotinate
- methyl 5-iodo-2-chloronicotinate
- XJAILSCNCPJQPH-UHFFFAOYSA-N
- SBB053848
- 2322AC
- RP16007
- FCH1380181
- AM804358
- CS-0081039
- SY041325
- FT-0680753
- methyl 2-chloro-5-iodo-3-pyridinecarboxylate
- MFCD06659607
- 78686-83-6
- 9Y-0700
- DTXSID70377498
- J-521988
- AKOS005071592
- EN300-7414292
- SCHEMBL1505507
- DB-010177
-
- MDL: MFCD06659607
- Inchi: 1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3
- InChI Key: XJAILSCNCPJQPH-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(C(=O)OC)=C1)Cl
Computed Properties
- Exact Mass: 296.90500
- Monoisotopic Mass: 296.90535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
- XLogP3: 2.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 70-73°
- Boiling Point: 329.0±42.0°C at 760 mmHg
- PSA: 39.19000
- LogP: 2.12620
methyl 2-chloro-5-iodopyridine-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
methyl 2-chloro-5-iodopyridine-3-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-chloro-5-iodopyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 066897-250mg |
Methyl 2-Chloro-5-iodonicotinate |
78686-83-6 | 97% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 066897-1g |
Methyl 2-Chloro-5-iodonicotinate |
78686-83-6 | 97% | 1g |
£42.00 | 2022-03-01 | |
| Fluorochem | 066897-5g |
Methyl 2-Chloro-5-iodonicotinate |
78686-83-6 | 97% | 5g |
£170.00 | 2022-03-01 | |
| Fluorochem | 066897-10g |
Methyl 2-Chloro-5-iodonicotinate |
78686-83-6 | 97% | 10g |
£286.00 | 2022-03-01 | |
| AstaTech | 63330-1/G |
METHYL 2-CHLORO-5-IODONICOTINATE |
78686-83-6 | 97% | 1g |
$15 | 2023-09-16 | |
| AstaTech | 63330-5/G |
METHYL 2-CHLORO-5-IODONICOTINATE |
78686-83-6 | 97% | 5g |
$67 | 2023-09-16 | |
| AstaTech | 63330-25/G |
METHYL 2-CHLORO-5-IODONICOTINATE |
78686-83-6 | 97% | 25g |
$254 | 2023-09-16 | |
| Alichem | A029205891-10g |
Methyl 2-chloro-5-iodonicotinate |
78686-83-6 | 97% | 10g |
$421.20 | 2023-09-01 | |
| Alichem | A029205891-25g |
Methyl 2-chloro-5-iodonicotinate |
78686-83-6 | 97% | 25g |
$787.50 | 2023-09-01 | |
| Alichem | A029205891-100g |
Methyl 2-chloro-5-iodonicotinate |
78686-83-6 | 97% | 100g |
$2109.40 | 2023-09-01 |
methyl 2-chloro-5-iodopyridine-3-carboxylate Suppliers
methyl 2-chloro-5-iodopyridine-3-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on methyl 2-chloro-5-iodopyridine-3-carboxylate
Methyl 2-Chloro-5-Iodopyridine-3-Carboxylate (CAS 78686-83-6): A Versatile Building Block in Modern Chemistry
Methyl 2-chloro-5-iodopyridine-3-carboxylate (CAS 78686-83-6) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This pyridine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel drug candidates and crop protection agents. Its unique molecular structure, featuring both chloro and iodo substituents, makes it an exceptionally versatile building block for cross-coupling reactions and other important transformations.
The growing demand for halogenated pyridine compounds in medicinal chemistry has positioned methyl 2-chloro-5-iodopyridine-3-carboxylate as a key player in drug discovery pipelines. Researchers particularly value its ability to participate in palladium-catalyzed reactions, which are fundamental to modern pharmaceutical synthesis. The compound's electron-deficient pyridine ring makes it highly reactive towards nucleophilic substitution, enabling the creation of diverse molecular architectures that are relevant to current drug development trends.
In the context of recent advancements in precision medicine and targeted therapies, the applications of methyl 2-chloro-5-iodopyridine carboxylate have expanded significantly. Its structural features allow for the development of compounds that can interact with specific biological targets, aligning with the pharmaceutical industry's shift toward more selective therapeutic agents. This has led to increased research interest in the compound's potential for creating kinase inhibitors and other specialized drug molecules.
The compound's synthetic utility extends beyond pharmaceuticals into the field of material science. Recent studies have explored its use in creating functionalized polymers and coordination complexes with potential applications in organic electronics. The presence of both chlorine and iodine substituents offers unique opportunities for sequential functionalization, making it particularly valuable for designing molecular scaffolds with tailored properties.
From a green chemistry perspective, researchers are investigating more sustainable methods for producing and utilizing methyl 2-chloro-5-iodopyridine-3-carboxylate. This includes developing catalyst systems that minimize metal usage and exploring biocatalytic approaches for its derivatization. Such innovations address growing concerns about environmental impact in chemical manufacturing while maintaining the compound's synthetic value.
The stability and storage requirements of methyl 2-chloro-5-iodopyridine carboxylate have been subjects of recent optimization studies. Proper handling conditions are essential to maintain its reactivity for pharmaceutical intermediate applications. Manufacturers have developed improved packaging solutions and storage protocols to ensure consistent quality of this important chemical building block.
Analytical characterization of methyl 2-chloro-5-iodopyridine-3-carboxylate has benefited from advances in spectroscopic techniques. Modern NMR methods and mass spectrometry provide detailed structural information that supports quality control in production and aids researchers in monitoring reaction outcomes. These analytical capabilities are crucial for applications requiring high-purity material.
The global market for halogenated pyridine derivatives like methyl 2-chloro-5-iodopyridine-3-carboxylate continues to grow, driven by expanding applications in life sciences and advanced materials. Supply chain considerations have become increasingly important, with manufacturers focusing on reliable production scales and consistent quality to meet the needs of research institutions and industrial users worldwide.
Future research directions for methyl 2-chloro-5-iodopyridine carboxylate include exploring its potential in click chemistry applications and developing novel multicomponent reactions that leverage its unique reactivity pattern. These developments could further enhance its utility as a versatile synthetic intermediate in cutting-edge chemical research.
In summary, methyl 2-chloro-5-iodopyridine-3-carboxylate (CAS 78686-83-6) represents an important tool in modern synthetic chemistry, with wide-ranging applications from pharmaceutical development to advanced material design. Its combination of reactivity, stability, and synthetic versatility ensures its continued relevance in addressing current challenges across multiple scientific disciplines.
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